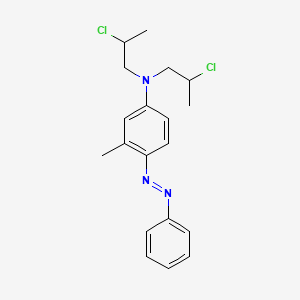![molecular formula C16H11NO3S B14159887 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- CAS No. 89241-37-2](/img/structure/B14159887.png)
4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- is a fused heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a furo[3,4-b]indole core and a phenylsulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for synthesis and research.
Vorbereitungsmethoden
The synthesis of 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- typically involves multiple steps starting from indole. One efficient synthetic route involves the following steps :
Acylation of Indole: The initial step involves the acylation of indole with an acid chloride in the presence of a Lewis acid such as aluminum chloride (AlCl3). This results in the formation of a 3-acylindole intermediate.
Formation of Bis-Enol Ethers: The 3-acylindole is then converted into bis-enol ethers through carbonyl protection.
Lithiation and Quenching: The bis-enol ethers undergo lithiation at the C-2 position, followed by quenching with acetaldehyde to form intermediates.
Cyclodehydration: The final step involves cyclodehydration induced by trifluoroacetic acid, leading to the formation of the desired 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-.
Analyse Chemischer Reaktionen
4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- has a wide range of applications in scientific research :
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in Diels-Alder cycloaddition reactions.
Biology: The compound is studied for its potential as a DNA bis-intercalator, which can interact with DNA and affect its function.
Medicine: Research is ongoing to explore its antitumor activity and potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of DNA and potentially leading to antitumor effects .
Vergleich Mit ähnlichen Verbindungen
4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- can be compared with other similar compounds such as indole-2,3-quinodimethane analogues :
Indole-2,3-quinodimethane: This compound shares a similar indole core but lacks the furo ring and phenylsulfonyl group, resulting in different chemical properties.
3-Methyl-4H-Furo[3,4-b]indole: This derivative has a methyl group at the C-3 position, which alters its reactivity compared to the phenylsulfonyl derivative.
3-Phenyl-4H-Furo[3,4-b]indole: The presence of a phenyl group at the C-3 position provides different steric and electronic effects compared to the phenylsulfonyl group.
These comparisons highlight the unique structural and functional attributes of 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
89241-37-2 |
|---|---|
Molekularformel |
C16H11NO3S |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)furo[3,4-b]indole |
InChI |
InChI=1S/C16H11NO3S/c18-21(19,12-6-2-1-3-7-12)17-15-9-5-4-8-13(15)14-10-20-11-16(14)17/h1-11H |
InChI-Schlüssel |
YQFHJTLYOSFRPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=COC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



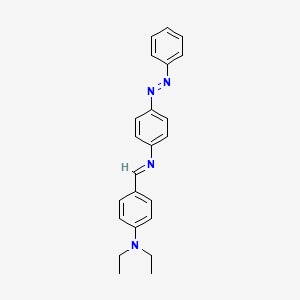


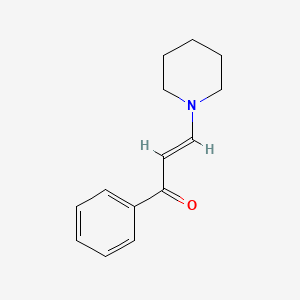

![N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14159834.png)
![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
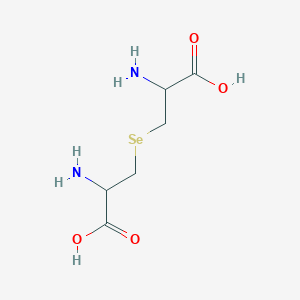
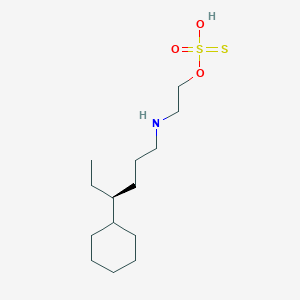
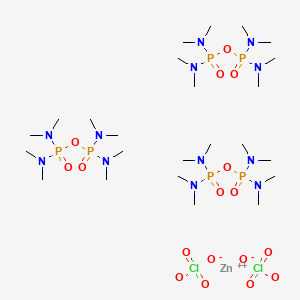
![6-(4-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14159844.png)
![8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14159849.png)
